(2S,3S)-(-)-3-Propyloxiranemethanol
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Overview
Description
(2S,3S)-(-)-3-Propyloxiranemethanol is a chiral compound with significant importance in organic chemistry. It is an epoxide alcohol, characterized by the presence of an oxirane ring and a hydroxyl group. The compound’s stereochemistry is defined by its (2S,3S) configuration, which indicates the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-3-Propyloxiranemethanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at low temperatures, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as epoxide hydrolases or alcohol dehydrogenases are used to catalyze the formation of the compound from simpler precursors. These methods are favored for their high specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-(-)-3-Propyloxiranemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can open the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-(-)-3-Propyloxiranemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand the mechanisms of epoxide hydrolases and alcohol dehydrogenases.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (2S,3S)-(-)-3-Propyloxiranemethanol involves its interaction with specific enzymes or chemical reagents. The oxirane ring is highly reactive and can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-(+)-3-Propyloxiranemethanol: The enantiomer of (2S,3S)-(-)-3-Propyloxiranemethanol, with similar chemical properties but different biological activities.
(2S,3S)-2,3-Butanediol: A diol with similar stereochemistry but lacking the epoxide ring.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid: Another chiral compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a hydroxyl group, which imparts distinct reactivity and stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
89321-71-1 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2S,3S)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
IGRZECZSICIWJA-WDSKDSINSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCC1C(O1)CO |
Origin of Product |
United States |
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